Methyl 4-bromo-2-iodophenylcarbamate
Overview
Description
Methyl 4-bromo-2-iodophenylcarbamate is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of both iodine and bromine atoms attached to a phenyl ring, along with a carbamic acid methyl ester group. Its unique structure makes it a valuable subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-iodophenylcarbamate typically involves the halogenation of a phenylcarbamic acid methyl ester precursor. The process begins with the iodination of the phenyl ring, followed by bromination under controlled conditions. Common reagents used in these reactions include iodine, bromine, and suitable catalysts to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and safety. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-iodophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield dehalogenated products.
Substitution: Nucleophilic substitution reactions are common, where the iodine or bromine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI), thiourea
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenylcarbamic acid methyl esters.
Scientific Research Applications
Methyl 4-bromo-2-iodophenylcarbamate has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying halogenation reactions.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein modifications.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-iodophenylcarbamate involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of iodine and bromine atoms enhances its ability to form strong halogen bonds with target molecules, influencing their activity and function. These interactions can modulate enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
- 2-Iodo-4-chlorophenylcarbamic acid methyl ester
- 2-Iodo-4-fluorophenylcarbamic acid methyl ester
- 2-Bromo-4-chlorophenylcarbamic acid methyl ester
Comparison: Compared to its analogs, Methyl 4-bromo-2-iodophenylcarbamate exhibits unique reactivity due to the combined presence of iodine and bromineThe specific halogen atoms also influence its physical properties, such as solubility and melting point, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H7BrINO2 |
---|---|
Molecular Weight |
355.95 g/mol |
IUPAC Name |
methyl N-(4-bromo-2-iodophenyl)carbamate |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)11-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H,11,12) |
InChI Key |
OVTSHYPXQRTQHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)Br)I |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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